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Compound of Interest

Compound Name: (5-Bromopyridin-2-yl)methanol

Cat. No.: B1276293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and applications of (5-Bromopyridin-2-yl)methanol, a key intermediate in the development of

targeted therapeutics.

Core Compound Data
(5-Bromopyridin-2-yl)methanol is a substituted pyridine derivative recognized for its utility as

a versatile building block in organic synthesis, particularly within the pharmaceutical industry.

Its chemical characteristics are summarized below.

Parameter Value Reference

Molecular Formula C₆H₆BrNO [1]

Molecular Weight 188.02 g/mol [1]

IUPAC Name (5-bromopyridin-2-yl)methanol [1]

CAS Number 88139-91-7 [1]

Appearance Solid

Melting Point
91-96 °C (for the precursor

aldehyde)
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Synthetic Pathway: A Representative Protocol
The synthesis of (5-Bromopyridin-2-yl)methanol is often achieved through the reduction of its

corresponding aldehyde, 5-bromo-2-pyridinecarboxaldehyde. The following protocol details a

representative method for this type of chemical transformation, adapted from a similar

reduction of a brominated pyridine aldehyde, which can be expected to yield the target

molecule with high efficiency.

Experimental Protocol: Reduction of 5-Bromo-2-
pyridinecarboxaldehyde
This procedure outlines the reduction of the aldehyde functional group to a primary alcohol

using sodium borohydride, a mild and selective reducing agent.

Materials:

5-Bromo-2-pyridinecarboxaldehyde

Sodium borohydride (NaBH₄)

Anhydrous Methanol (MeOH)

Ethyl acetate (EtOAc)

Deionized Water (H₂O)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Rotary evaporator

Separatory funnel
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Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, create a

suspension of 5-bromo-2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous methanol.

Cooling: Place the flask in an ice bath to cool the suspension to 0°C.

Addition of Reducing Agent: While maintaining the temperature at 0°C and stirring, slowly

add sodium borohydride (1.1 equivalents) in portions to the suspension.

Reaction Monitoring: Stir the reaction mixture at 0°C for approximately one hour. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Quenching: After the reaction is complete, carefully quench the reaction by the slow addition

of deionized water.

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

Extraction: Re-dissolve the resulting residue in ethyl acetate. Transfer the solution to a

separatory funnel and wash with deionized water.

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium

sulfate. Filter the solution and concentrate the filtrate under reduced pressure to yield the

crude product.

Purification: The crude (5-Bromopyridin-2-yl)methanol can be further purified by column

chromatography on silica gel if necessary.

Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of (5-Bromopyridin-2-
yl)methanol from its aldehyde precursor.
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Synthetic workflow for (5-Bromopyridin-2-yl)methanol.
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Application in Drug Development
(5-Bromopyridin-2-yl)methanol and its precursors are significant in medicinal chemistry,

particularly in the synthesis of kinase inhibitors. The pyridine ring can act as a scaffold that

mimics the purine core of ATP, enabling competitive binding to the ATP-binding site of kinases.

The bromo- and hydroxyl- functionalities provide reactive sites for further molecular

modifications, allowing for the development of potent and selective inhibitors for various

kinases implicated in diseases such as cancer. For instance, brominated pyridines are key

intermediates in the synthesis of inhibitors for targets like Colony-Stimulating Factor 1 Receptor

(CSF1R).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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